molecular formula C7H9ClN4S B13699742 3-Amino-5-(4-methyl-2-thiazolyl)pyrazole Hydrochloride

3-Amino-5-(4-methyl-2-thiazolyl)pyrazole Hydrochloride

Katalognummer: B13699742
Molekulargewicht: 216.69 g/mol
InChI-Schlüssel: BCFZEBZGPRQYLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

MFCD32876625 is a chemical compound with a unique structure and properties that have garnered interest in various scientific fields

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of MFCD32876625 involves several steps, each requiring specific reaction conditions. The initial step typically involves the preparation of the core structure through a series of organic reactions. These reactions may include nucleophilic substitution, condensation, and cyclization reactions. The choice of reagents and solvents, as well as the temperature and pressure conditions, are crucial for the successful synthesis of MFCD32876625.

Industrial Production Methods

In an industrial setting, the production of MFCD32876625 is scaled up using optimized synthetic routes. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The industrial production process also includes purification steps such as crystallization, distillation, and chromatography to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

MFCD32876625 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the addition of hydrogen or the removal of oxygen.

    Substitution: MFCD32876625 can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.

Common Reagents and Conditions

The reactions involving MFCD32876625 typically require specific reagents and conditions. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions. Substitution reactions may be facilitated by the presence of catalysts or under reflux conditions to increase the reaction rate.

Major Products Formed

The major products formed from the reactions of MFCD32876625 depend on the type of reaction and the reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

MFCD32876625 has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions.

    Biology: In biological research, MFCD32876625 is investigated for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development.

    Medicine: The compound’s unique properties make it a potential therapeutic agent. Research is ongoing to explore its efficacy in treating various diseases and conditions.

    Industry: MFCD32876625 is used in the development of new materials and products. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other industrial processes.

Wirkmechanismus

The mechanism of action of MFCD32876625 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s potential therapeutic applications.

Eigenschaften

Molekularformel

C7H9ClN4S

Molekulargewicht

216.69 g/mol

IUPAC-Name

5-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C7H8N4S.ClH/c1-4-3-12-7(9-4)5-2-6(8)11-10-5;/h2-3H,1H3,(H3,8,10,11);1H

InChI-Schlüssel

BCFZEBZGPRQYLJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CSC(=N1)C2=CC(=NN2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.